methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system with a carboxylate ester group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazine derivatives, which can have different functional groups attached to the benzothiazine ring system .
Scientific Research Applications
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
- Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Uniqueness
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate ester and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, characterized by a fused benzene and thiazine ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is C11H11NO5S with a molecular weight of approximately 309.33 g/mol. The structure features a dioxo group and a carboxylate moiety that are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. Methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of benzothiazine can inhibit bacterial growth by interfering with cell wall synthesis and protein function.
Anticancer Activity
The anticancer potential of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate has been explored through in vitro studies. These studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways. For instance:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Zia-ur-Rehman et al., 2006 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
Arshad et al., 2012 | HeLa (Cervical Cancer) | 20 | Caspase activation |
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate have been attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
The biological activity of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate is primarily due to its interaction with various biological targets:
- Enzyme Inhibition: Compounds in this class often inhibit enzymes involved in inflammatory pathways.
- Receptor Binding: The binding affinity to specific receptors modulates cellular responses related to proliferation and apoptosis.
Case Studies
A series of case studies have illustrated the effectiveness of methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate:
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Properties
- Objective: To assess the cytotoxic effects on various cancer cell lines.
- Findings: The results indicated a dose-dependent response with notable cell death in MCF-7 cells.
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-6-7-4-2-3-5-9(7)16(13,14)11-8/h2-6,11H,1H3 |
InChI Key |
ABZLYBWZIARWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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